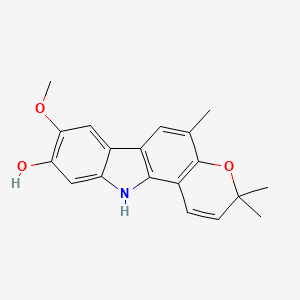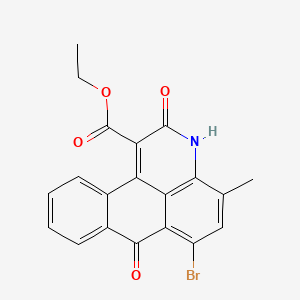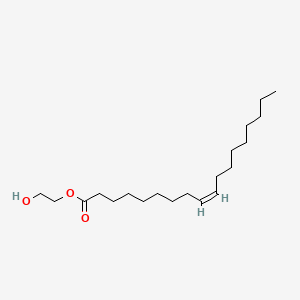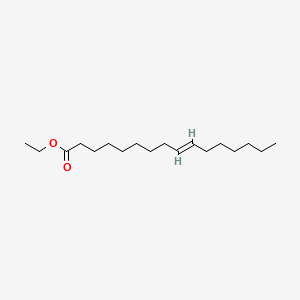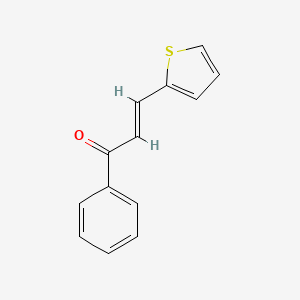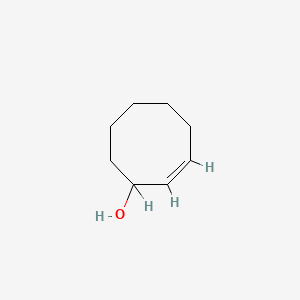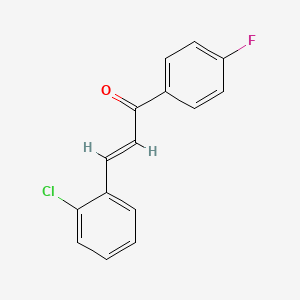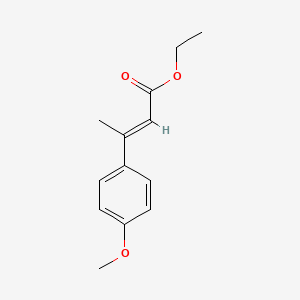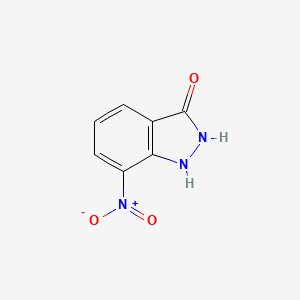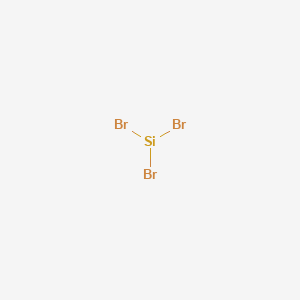![molecular formula C28H42Si2 B1609418 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene CAS No. 307496-40-8](/img/structure/B1609418.png)
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene
Vue d'ensemble
Description
“1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene” is a chemical compound with the empirical formula C28H42Si2 . It has a molecular weight of 434.80 . This compound is used in the field of polymerization .
Physical And Chemical Properties Analysis
This compound has a density of 1.06 g/mL at 25 °C (lit.) . Its boiling point is 314 °C (lit.) . The refractive index is n20/D 1.5340 (lit.) .Applications De Recherche Scientifique
Porosity in Silica Materials
1,4-Bis(trimethoxysilyl)benzene, a relative compound of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene, has been utilized in creating macro-/mesoporous silica monoliths. These materials are characterized by well-defined bicontinuous macroporosity and mesoporosity, which are essential in various scientific applications such as catalysis and separation processes. The porosity of these materials is usually characterized by nitrogen sorption measurements, mercury intrusion, and scanning electron microscopy (Lehr et al., 2013).
Organosilicon Compounds Synthesis
In the field of organosilicon chemistry, compounds like 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene have been synthesized. These crystalline substances exhibit distinctive physical properties like melting points and are stable at high temperatures. Such compounds are crucial in developing new materials with unique thermal and chemical properties (Chugunov, 1960).
Photoreactive Silylethene Compounds
Silyl-substituted compounds, similar to 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene, have been studied for their photochemical reactions. These reactions produce distinct silylethene compounds that have been characterized by spectroscopic data and X-ray crystallography. Such research is significant in understanding light-induced chemical transformations in organosilicon compounds (Oikawa et al., 2008).
Siloxane Tethered Cyclophanes
Research involving siloxane tethered cyclophanes, derived from compounds like 1,4-bis{[dimethyl(i-propoxy)silyl]vinyl}benzene, has led to the synthesis of novel structures. These structures are confirmed by X-ray crystallography, and their UV and fluorescence spectra suggest potential applications in materials science (Sudhakar et al., 2002).
Polymer Synthesis and Properties
1,4-Bis(dimethylsilyl)benzene has been used in the synthesis of various polymers. These polymers demonstrate unique properties like transitiontemperatures, crystallization behavior, thermal stability, solubility, and degradability. Such research is crucial for developing new materials with specific desirable properties (Li & Kawakami, 1999).
Chemosensors for Explosive Detection
Polymers incorporating silole and silylene units, synthesized using 1,4-bis(dimethylsilyl)benzene, have shown potential as chemosensors for explosive detection. Their fluorescence quenching properties, particularly in the presence of picric acid, indicate their usefulness in sensitive detection applications (Zhao et al., 2012).
Electrophilic Palladation in Organometallic Chemistry
1,4-Bis(trimethylsilyl)-2,3,5,6-tetrakis((dimethylamino)methyl)benzene, a compound related to 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene, has been used in electrophilic palladation studies. This research is significant in understanding the mechanisms of organometallic reactions and the formation of complex organometallic species (Steenwinkel et al., 1997).
Polymerization Catalysis
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene and its related compounds have been instrumental in catalytic studies, particularly in polymerization reactions. These studies contribute to the development of new catalytic systems for the efficient synthesis of polymers with specific properties (Skupov et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[4-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]phenyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42Si2/c1-29(2,15-13-25-19-21-5-7-23(25)17-21)27-9-11-28(12-10-27)30(3,4)16-14-26-20-22-6-8-24(26)18-22/h5-12,21-26H,13-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALLAEJZRWYAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)C3=CC=C(C=C3)[Si](C)(C)CCC4CC5CC4C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408413 | |
| Record name | 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene | |
CAS RN |
307496-40-8 | |
| Record name | 5,5′-[1,4-Phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis[bicyclo[2.2.1]hept-2-ene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307496-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



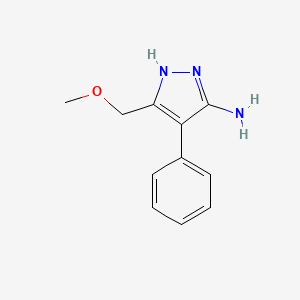
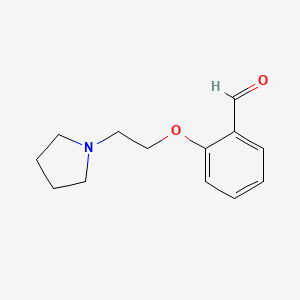
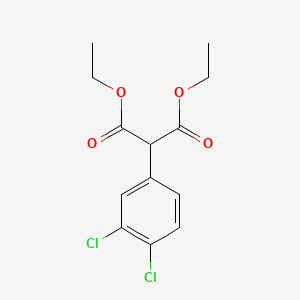
![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)
